N1-(4-methylpyridin-2-yl)propane-1,3-diamine

Catalog No.
S6584700
CAS No.
92993-05-0
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(4-methylpyridin-2-yl)propane-1,3-diamine

CAS Number

92993-05-0

Product Name

N1-(4-methylpyridin-2-yl)propane-1,3-diamine

IUPAC Name

N'-(4-methylpyridin-2-yl)propane-1,3-diamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12)

InChI Key

AECVAARGMKOYMI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NCCCN

Canonical SMILES

CC1=CC(=NC=C1)NCCCN

N1-(4-methylpyridin-2-yl)propane-1,3-diamine is an organic compound with the molecular formula C9H15N3C_9H_{15}N_3 and a molecular weight of 165.24 g/mol. It is characterized by a structure that includes a 4-methylpyridine moiety attached to a propane-1,3-diamine backbone. The compound's IUPAC name is N'-(4-methylpyridin-2-yl)propane-1,3-diamine, and it is recognized by its CAS number 92993-05-0. This compound exhibits properties typical of amines and pyridine derivatives, making it of interest in various chemical and biological applications.

Due to its amine functional groups. Common reactions include:

  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Alkylation: The amines can be alkylated using alkyl halides.
  • Condensation Reactions: It can form imines or other nitrogen-containing compounds through condensation with aldehydes or ketones.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .

The biological activity of N1-(4-methylpyridin-2-yl)propane-1,3-diamine has been explored in various studies, highlighting its potential as a pharmacological agent. Preliminary research indicates that this compound may exhibit:

  • Antimicrobial Properties: It has shown activity against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
  • Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N1-(4-methylpyridin-2-yl)propane-1,3-diamine typically involves straightforward methods such as:

  • Reductive Amination: This method involves the reaction of 4-methylpyridine with a suitable aldehyde (such as propanal) in the presence of reducing agents like sodium borohydride.
  • Direct Amination: Propane-1,3-diamine can be reacted directly with 4-methylpyridine under controlled conditions to yield the desired product.
  • One-Pot Synthesis: More complex synthetic routes may involve multi-step reactions that combine several functionalization steps into one process to improve yield and efficiency .

N1-(4-methylpyridin-2-yl)propane-1,3-diamine has various applications across multiple fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development targeting infections and neurodegenerative disorders.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Materials Science: Its properties may be utilized in developing new materials or catalysts for

Interaction studies involving N1-(4-methylpyridin-2-yl)propane-1,3-diamine focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

N1-(4-methylpyridin-2-yl)propane-1,3-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
N,N-Dimethylpropane-1,3-diamineC5H14N2Simple diamine structureLacks pyridine moiety
4-MethylpyridineC6H7NAromatic nitrogen compoundNo amine functionality
N,N-Bis(4-methylpyridin-2-yl)methanamineC13H16N4Two pyridine ringsMore complex with dual nitrogen sites

N1-(4-methylpyridin-2-yl)propane-1,3-diamine stands out due to its combination of a pyridine ring and diamine functionality, which may confer unique reactivity and biological properties not found in simpler analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.126597491 g/mol

Monoisotopic Mass

165.126597491 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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